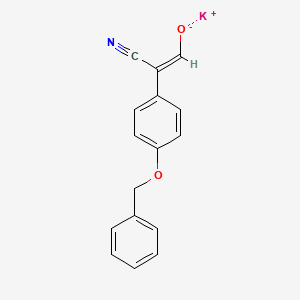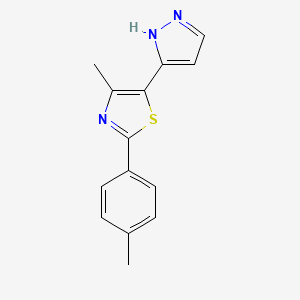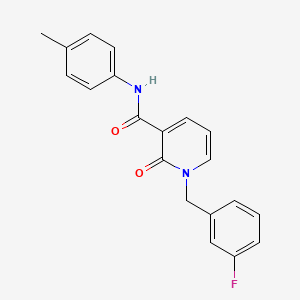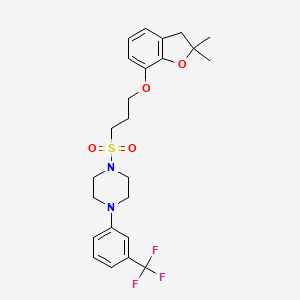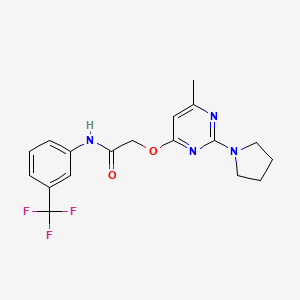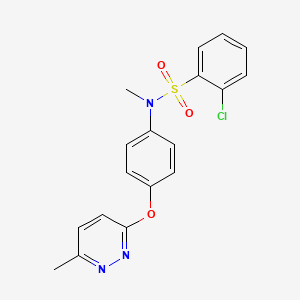
2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as GSK2334470 and has been found to exhibit promising anti-cancer properties.
Applications De Recherche Scientifique
2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide has been extensively studied for its potential anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.
Mécanisme D'action
The mechanism of action of 2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide involves the inhibition of a protein called PDK1 (3-phosphoinositide-dependent protein kinase 1). PDK1 is involved in the regulation of various cellular processes, including cell growth and survival. By inhibiting PDK1, this compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, suggesting potential applications as an antimicrobial agent. This compound has also been found to have anti-inflammatory properties, which may have applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide in lab experiments is its relative ease of synthesis. This compound can be synthesized in a laboratory setting using relatively simple procedures. Another advantage is its specificity for PDK1, which makes it a promising candidate for cancer treatment.
One limitation of this compound is its potential toxicity. It has been shown to be toxic to normal cells at high concentrations, which may limit its usefulness in cancer treatment. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for the research on 2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide. One direction is the development of more potent and selective inhibitors of PDK1. Another direction is the investigation of the potential applications of this compound as an antimicrobial agent and anti-inflammatory agent. Further research is also needed to determine the safety and efficacy of this compound in humans, which may lead to its development as a cancer treatment.
Méthodes De Synthèse
The synthesis of 2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide involves the reaction of 2-chlorobenzenesulfonyl chloride with N-methyl-N-(4-hydroxyphenyl)benzenesulfonamide in the presence of triethylamine. The resulting compound is then reacted with 6-methylpyridazin-3-ol and trifluoroacetic acid to obtain the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
2-chloro-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-13-7-12-18(21-20-13)25-15-10-8-14(9-11-15)22(2)26(23,24)17-6-4-3-5-16(17)19/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNFZBKXKMDSLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B2624735.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-phenyloxan-4-yl)methanone](/img/structure/B2624736.png)
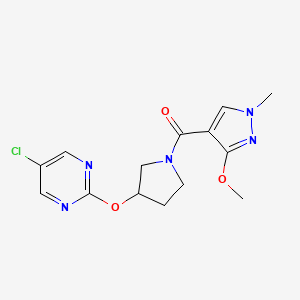
![N-(4-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2624738.png)
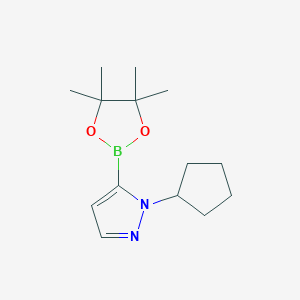

![tert-butyl N-[(tert-butoxy)carbonyl]-N-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]carbamate](/img/structure/B2624744.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2624745.png)
